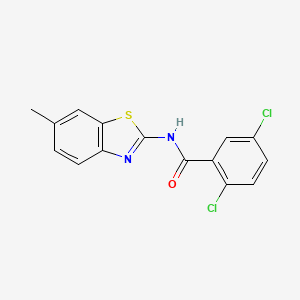amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)
[[(5-cyclopropyl-1H-pyrazol-3-yl)methyl](methyl)amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "[(5-cyclopropyl-1H-pyrazol-3-yl)methylamino](2,3-dihydro-1-benzofuran-7-yl)acetic acid" represents a multifaceted area of study within synthetic chemistry, characterized by its complex molecular structure and significant potential for various applications. This document delves into the synthesis, molecular structure analysis, chemical reactions and properties, and both physical and chemical properties analysis of the compound, adhering strictly to scientific research criteria and excluding information related to drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to the compound , often involves the formation of chalcone intermediates treated with hydrazine hydrate, resulting in pyrazoline derivatives. These processes underscore the versatility and complexity of synthesizing such compounds, reflecting their potential for antimicrobial applications as seen in works by Patil, Asrondkar, and Pande (2013)(Patil, Asrondkar, & Pande, 2013).
Molecular Structure Analysis
The molecular structure of benzofuran and pyrazole derivatives has been extensively analyzed due to their biological relevance and synthetic versatility. The review by Rossi et al. (2014) on the palladium-catalyzed direct C–H arylation of heteroarenes highlights the structural diversity achievable through such synthetic methodologies, offering insights into the compound's complex molecular architecture (Rossi, Bellina, Lessi, Manzini, & Perego, 2014).
Chemical Reactions and Properties
The reactivity and application in heterocyclic and dyes synthesis as outlined by Gomaa and Ali (2020) present a broad spectrum of chemical reactions pertinent to the pyrazole and benzofuran cores of the compound. This includes the formation of pyrazolo-imidazoles and thiazoles, showcasing the compound's reactivity and potential for creating diverse heterocyclic compounds (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of such complex molecules are directly influenced by their molecular structure, which impacts solubility, stability, and reactivity. The synthesis and properties of amino acids and peptides containing tetrazolyl moieties reviewed by Popova and Trifonov (2015) provide a comparative perspective on how specific functional groups within the compound could influence its physical properties, indicating high metabolic stability and the ability to penetrate biological membranes (Popova & Trifonov, 2015).
Chemical Properties Analysis
The compound's chemical properties can be extrapolated from the general behaviors of benzofuran and pyrazole derivatives. The antimicrobial and antioxidant activities of tetra substituted pyrazolines, as discussed by Govindaraju et al. (2012), provide a glimpse into the potential chemical properties of the compound, highlighting its biological relevance and reactivity toward developing pharmacological agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-21(10-13-9-15(20-19-13)11-5-6-11)16(18(22)23)14-4-2-3-12-7-8-24-17(12)14/h2-4,9,11,16H,5-8,10H2,1H3,(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWRYONIQOBULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2CC2)C(C3=CC=CC4=C3OCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl-methylamino]-2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![2,6-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5620459.png)
![N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5620461.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)benzamide](/img/structure/B5620467.png)
![N-({1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5620481.png)
![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)
![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)
![methyl 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoate](/img/structure/B5620510.png)
![(5-{1-benzyl-3-[(1-methylpiperidin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}-2-furyl)methanol](/img/structure/B5620527.png)
![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)
![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)
![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)